![molecular formula C13H20N2 B2902863 C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine CAS No. 835886-98-1](/img/structure/B2902863.png)
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group and a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine involves several steps. One common synthetic route starts with the reaction of 1-phenylethylamine with pyrrolidine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring or the phenylethyl group are replaced with other groups.
Scientific Research Applications
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine can be compared with other similar compounds, such as:
1-Phenylethylamine: A simpler compound with similar structural features but lacking the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, which may exhibit different chemical and biological properties.
Phenylethylamine derivatives: Compounds with a phenylethyl group but different additional functional groups, leading to variations in their reactivity and applications.
This compound’s unique combination of a pyrrolidine ring and a phenylethyl group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(1-phenylethyl)pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVIVHOXNPVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2902780.png)
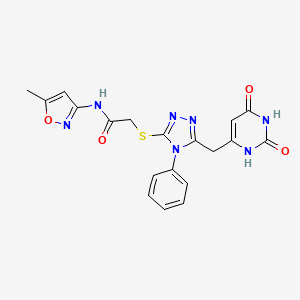
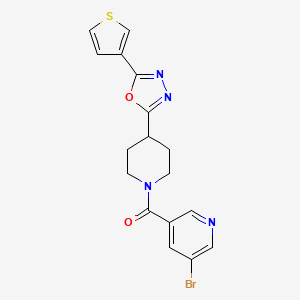
![1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2902787.png)
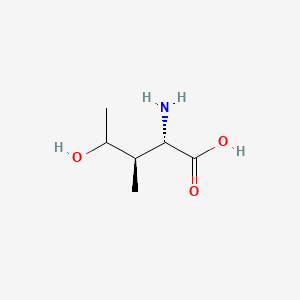
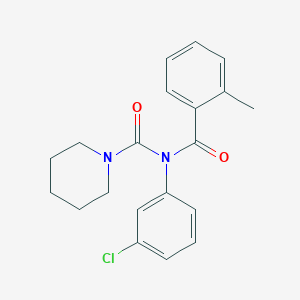
![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)
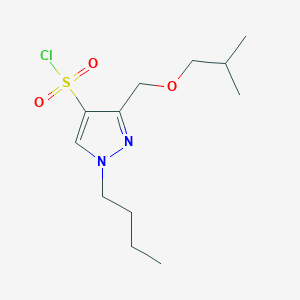
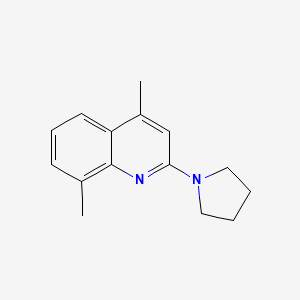
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
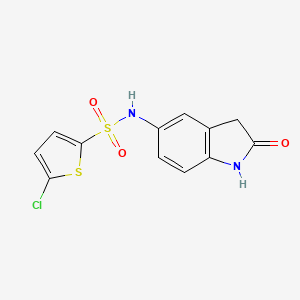
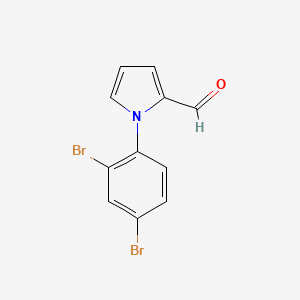
![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2902802.png)
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
